Cas no 15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

15537-71-0 structure
Nome do Produto:(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- D-Valine,N-acetyl-3-mercapto-
- N-ACETYL-3-MERCAPTO-D-VALINE
- N-Acetyl-D-penicillamine
- (S)-2-Acetamido-3-hydroxypropanoic acid
- AC1L22WG
- CTK0H2038
- HMDB02931
- L-Serine, N-acetyl-
- N-acetyl-3,3-dimethyl-D-cysteine
- N-acetyl-DL-serine
- N-Acetyl-DL-tryptophane 4-nitrophenyl ester
- N-Acetyl-D-penicillamin
- N-Acetyl-L-serin
- N-Acetyl-L-serine
- N-acetylpenicillamine
- N-acetylpenicyllamine
- N-Acetyl-S
- N-Acetyl-tryptophan-(4-nitro-phenyl)-ester
- N-Acetyl-tryptophan-p-nitrophenylester
- Serine, N-acetyl-
- NAP
- NAPA
- D-Valine, N-acetyl-3-mercapto-
- N-acetyl-3-sulfanyl-D-valine
- N-Acetyl-2-amino-3-mercapto-3-methylbutansaeure
- N-Acetyl-3-mercaptovaline
- (s)-2-acetamido-3-mercapto-3-methylbutanoic acid
- WO11M5K6OR
- (2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
- N-Acetyl-3-mercapto-DL-valine
- Valine, N-acetyl-3-mercapto-, DL-
- N-Acetyl-3-dimethyl-DL-cysteine
- (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
- EINECS 239-585-4
- AKOS015894387
- N-Acetylpenicillamine, D-
- UNII-WO11M5K6OR
- Epitope ID:140792
- J-009191
- SCHEMBL4468919
- for HPLC derivatization, inverted exclamation markY99%(T)
- HY-W012498
- N-Acetyl-D-penicillamine, for HPLC derivatization, >=99.0% (T)
- AS-60162
- D-N-acetylpenicillamine
- 15537-71-0
- DB-255593
- Q27130879
- DTXSID701030813
- CHEBI:61198
- N-Acetyl-3-mercapto-D-valin
- N-ACETYLPENICILLAMINE [MI]
- N-ACETYLPENICILLAMINE D-FORM [MI]
- Valine, N-acetyl-3-mercapto-, D-
- D-Valine, N-acetyl-3-mercapto-; N-Acetyl-D-Penicillamine; Valine, N-acetyl-3-mercapto-, D- (8CI); N-Acetyl-3-mercaptovaline; N-Acetyl-D-penicillamine; N-Acetylpenicillamine
- CS-W013214
- EN300-59095
- Valine, N-acetyl-3-mercapto-
- MFCD00078887
- N-ACETYLPENICILLAMINE D-FORM
-
- MDL: MFCD00078887
- Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
- Chave InChI: MNNBCKASUFBXCO-YFKPBYRVSA-N
- SMILES: S([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C(C([H])([H])[H])=O
- BRN: 2327356
Propriedades Computadas
- Massa Exacta: 191.061614g/mol
- Carga de Superfície: 0
- XLogP3: 0.1
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 191.061614g/mol
- Massa monoisotópica: 191.061614g/mol
- Superfície polar topológica: 67.4Ų
- Contagem de Átomos Pesados: 12
- Complexidade: 203
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: 185-190 °C (dec.)
- Ponto de ebulição: 392.7±37.0 °C at 760 mmHg
- Ponto de Flash: 191.3±26.5 °C
- Índice de Refracção: 1.508
- PSA: 66.4
- LogP: 0.67500
- Merck: 13,100
- Sensibilidade: Sensitive to air
- Actividade Óptica: [α]20/D +10±2°, c = 1% in ethanol
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
- CÓDIGOS DA MARCA F FLUKA:10-23
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Argon filled storage
- Frases de Risco:36/37/38
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N46720-1g |
(S)-2-Acetamido-3-mercapto-3-methylbutanoic acid |
15537-71-0 | 1g |
¥268.0 | 2021-09-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0191-1G |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | 97% | 1g |
¥ 132.00 | 2023-04-04 | |
Enamine | EN300-59095-1.0g |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
15537-71-0 | 1g |
$385.0 | 2023-05-25 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N131761-1g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | HPLC, ≥99.0% (T) | 1g |
¥463.90 | 2023-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 01423-5G |
N-Acetyl-D-penicillamine |
15537-71-0 | ≥99.0% | 5G |
¥1791.33 | 2022-02-23 | |
Enamine | EN300-59095-0.05g |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
15537-71-0 | 0.05g |
$323.0 | 2023-05-25 | ||
Enamine | EN300-59095-0.1g |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
15537-71-0 | 0.1g |
$339.0 | 2023-05-25 | ||
Enamine | EN300-59095-0.5g |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
15537-71-0 | 0.5g |
$370.0 | 2023-05-25 | ||
eNovation Chemicals LLC | D952233-25g |
D-Valine, N-acetyl-3-mercapto- |
15537-71-0 | 98% | 25g |
$265 | 2024-06-07 | |
Key Organics Ltd | AS-60162-1G |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid |
15537-71-0 | >97% | 1g |
£124.00 | 2025-02-08 |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Literatura Relacionada
-
Anil Kumar Yamala,Vinod Nadella,Yitzhak Mastai,Hridayesh Prakash,Pradip Paik Nanoscale 2017 9 14006
-
Jessica A. Stolee,Akos Vertes Phys. Chem. Chem. Phys. 2011 13 9140
-
Miriam Simon,Patrick Krause,Leonardo Chiappisi,Laurence Noirez,Michael Gradzielski Chem. Sci. 2019 10 385
-
Yun Qian,Manjyot Kaur Chug,Hamed Massoumi,Elizabeth J. Brisbois Mater. Adv. 2022 3 6270
-
Lingcan Kong,Xuefeng Chu,Chuanxi Wang,Hong Zhou,Yukang Wu,Wenwei Liu Nanoscale 2018 10 1631
15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid) Produtos relacionados
- 65-82-7(N-Acetyl-L-methionine)
- 96-81-1(N-Acetyl-L-valine)
- 98-79-3(L-Pyroglutamic acid)
- 149-87-1(5-oxopyrrolidine-2-carboxylic acid)
- 99-15-0(Acetylleucine)
- 68-95-1(N-Acetyl-L-proline)
- 70-18-8(L-Glutathione reduced)
- 59-53-0(2-acetamido-3-methyl-3-sulfanyl-butanoic acid)
- 52-67-5(Penicillamine)
- 551-16-6(6-Aminopenicillanic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:15537-71-0)(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid

Pureza:99%
Quantidade:25g
Preço ($):319.0